3,4-Bis(benzyloxy)benzoyl chloride
Overview
Description
3,4-Bis(benzyloxy)benzoyl chloride is a chemical compound with the molecular formula C21H17ClO3 and a molecular weight of 352.8 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 3,4-Bis(benzyloxy)benzoyl chloride involves the use of thionyl chloride and pyridine, heated under reflux for 4 hours . Another method involves the use of oxalyl dichloride in dichloromethane at 20°C for 2 hours .Molecular Structure Analysis
The molecular structure of 3,4-Bis(benzyloxy)benzoyl chloride consists of 21 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3,4-Bis(benzyloxy)benzoyl chloride has a molecular weight of 352.8 g/mol . More detailed physical and chemical properties are not specified in the search results.Relevant Papers Several papers are mentioned in the search results, including those published in Archiv der Pharmazie, Canadian Journal of Biochemistry and Physiology, Bioorganic and Medicinal Chemistry, Tetrahedron, and Journal of Organic Chemistry . These papers may provide more detailed information on the synthesis, properties, and uses of 3,4-Bis(benzyloxy)benzoyl chloride.
Scientific Research Applications
Polymer Synthesis and Modification :
- Kricheldorf, Bolender, and Wollheim (1999) demonstrated the use of a similar compound, 3,5-Bis(trimethylsiloxy)benzoyl chloride, for synthesizing hyperbranched polyesters. They highlighted the control over the degree of polymerization and the influence of end groups on the solubilities and glass-transition temperatures of these polymers (Kricheldorf, Bolender, & Wollheim, 1999).
- In a similar context, Wooley, Hawker, Lee, and Fréchet (1994) developed a new procedure for synthesizing 3,5-bis(trimethylsiloxy)benzoyl chloride. They successfully used it to prepare hyperbranched aromatic polyesters with controllable molecular weights and demonstrated the functionalization of the polymers (Wooley, Hawker, Lee, & Fréchet, 1994).
Drug Intermediate Synthesis :
- Zhou Xiao-rui (2006) synthesized 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, as an important drug intermediate. The study emphasized the economical and efficient method for synthesizing this compound, highlighting its relevance in pharmaceutical applications (Zhou, 2006).
Chemical Synthesis and Reactions :
- Pilyugin et al. (2006) detailed the synthesis of bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers using a substituted benzoyl chloride. This study is an example of complex organic synthesis involving benzoyl chloride derivatives (Pilyugin et al., 2006).
- Shanmugam, Sivakumar, and Nasar (2008) synthesized novel monomers, including a compound similar to 3,4-Bis(benzyloxy)benzoyl chloride, for producing hyperbranched aromatic poly(ether-ester)s. Their work showcased the synthesis, characterization, and modification of these polymers, also exploring their optical properties (Shanmugam, Sivakumar, & Nasar, 2008).
Entropy-Controlled Reactions :
- Lombardo, Fabbroni, and Trombini (2001) used a structurally similar compound in their study of entropy-controlled selectivity in chemical reactions. Their work provided insights into the synthesis of specific compounds under controlled reaction conditions (Lombardo, Fabbroni, & Trombini, 2001).
Cyclooligomerizations :
- Percec, Cho, and Pugh (1991) investigated the cyclooligomerizations of a related compound, 3,4-bis(methyloxy)benzyl derivatives. This study highlights the diverse applications of benzoyl chloride derivatives in forming complex molecular structures (Percec, Cho, & Pugh, 1991).
properties
IUPAC Name |
3,4-bis(phenylmethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO3/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMGDNHFWGWLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)Cl)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451490 | |
Record name | 3,4-Bis(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(benzyloxy)benzoyl chloride | |
CAS RN |
1486-54-0 | |
Record name | 3,4-Bis(phenylmethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Bis(benzyloxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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